

Fabricating High-Performance Germanium Selenide-Based Photodetectors: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Germanium selenide*

Cat. No.: *B009391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of photodetectors based on **Germanium Selenide** (GeSe), a promising two-dimensional material for next-generation optoelectronic devices. These protocols are intended for researchers in materials science, nanotechnology, and semiconductor device engineering.

Introduction to Germanium Selenide (GeSe) for Photodetection

Germanium Selenide (GeSe) is a Group IV-VI semiconductor that has garnered significant attention for its unique properties, making it an excellent candidate for photodetector applications.^[1] Its layered, orthorhombic crystal structure results in strong in-plane anisotropy, which can be exploited for polarization-sensitive photodetection.^[2] GeSe possesses a high absorption coefficient and a tunable bandgap that spans from the visible to the near-infrared spectrum, enabling the fabrication of broadband photodetectors.^{[3][4][5]} Furthermore, GeSe exhibits excellent stability in ambient conditions, a crucial advantage over other 2D materials like black phosphorus.^[2]

Performance of GeSe-Based Photodetectors

The performance of GeSe-based photodetectors can vary significantly depending on the material synthesis method, device architecture, and operating conditions. The following tables summarize key performance metrics reported in the literature for various GeSe photodetector configurations.

Table 1: Performance of Homojunction and Single-Material GeSe Photodetectors

Device Architecture	Wavelength (nm)	Responsivity (A/W)	Detectivity (Jones)	Response Time (rise/fall)	External Quantum Efficiency (EQE) (%)	Reference
MSM-type GeSe	808	-	-	-	-	[6]
GeSe Nanoflakes (PEC-type)	455	0.32	-	-	86.3	[7]
Few-layered 2D GeSe	400-1500	25	4.16×10^{10}	3.2 μ s / 14.9 μ s	6.14×10^3	[5]
2D GeSe	254-1380	-	-	-	-	[4]

Table 2: Performance of GeSe-Based Heterojunction Photodetectors

Heterostructure	Wavelength (nm)	Responsivity (A/W)	Detectivity (Jones)	Response Time (rise/fall)	External Quantum Efficiency (EQE) (%)	Reference
Gr/GeSe ₂ /Gr (vertical)	355	37.1	8.83 x 10 ¹¹	~300 μs	-	[8]
GeSe/SnSe	808	19.82	4.74 x 10 ⁹	23 ms / 61 ms (self-powered)	3048.32	[9][10]
GeSe/MoTe ₂	365	21.6	6.0 x 10 ⁹	3 μs	-	[3]
GeSe/MoTe ₂	1050	28.4	5.6 x 10 ⁹	-	-	[3][10]
Bi ₂ Se ₃ /GeSe	635	5.86 x 10 ³	1.50 x 10 ¹³	97 μs	1.15 x 10 ⁶	[11]

Experimental Protocols

This section details the methodologies for the synthesis of GeSe nanomaterials and the subsequent fabrication of photodetector devices.

Synthesis of GeSe Nanomaterials by Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used technique to grow high-quality, crystalline 2D GeSe flakes.

Materials and Equipment:

- GeSe powder (99.99% purity)[12]
- GeI₂ (99.999% purity) and Selenium (99.999% purity) powders[13]

- Substrates (e.g., SiO₂/Si, mica, sapphire)[12][13]
- Quartz boat
- Single or multi-zone tube furnace
- Mass flow controllers for carrier gases (e.g., Argon, Hydrogen)[13]

Protocol:

- Precursor Preparation:
 - For single-source CVD, place a quartz boat containing GeSe powder (e.g., 4 mg) in the center of the tube furnace.[12]
 - For dual-source CVD, place GeI₂ powder (e.g., 40 mg) at the center of the furnace and Se powder (e.g., 40 mg) at an upstream position with a lower temperature.[13]
- Substrate Placement: Position the desired substrate downstream from the precursor(s). The distance can be optimized to control the growth, for example, 10.5 cm from the heating center.[12]
- System Purging: Purge the tube furnace with a high flow rate of Argon (e.g., 500 sccm) for approximately 20 minutes to remove any residual air and moisture.[12]
- Growth Process:
 - Reduce the carrier gas flow to a low rate (e.g., 2-7 sccm of Ar/H₂ mixture).[13]
 - Heat the furnace to the desired growth temperature. The center zone (GeSe or GeI₂ precursor) is typically heated to around 550-570°C, while the substrate is at a lower temperature zone (e.g., ~370°C).[12][14] The Se precursor zone is heated to 410-460°C. [13]
 - Maintain the growth conditions for a set duration, which can be varied to control the thickness of the grown flakes.

- Cooling: After the growth period, rapidly or slowly cool the furnace to room temperature to terminate the growth process. A rapid cooling strategy can influence the resulting material phase.[12]

Fabrication of a GeSe-Based Photodetector

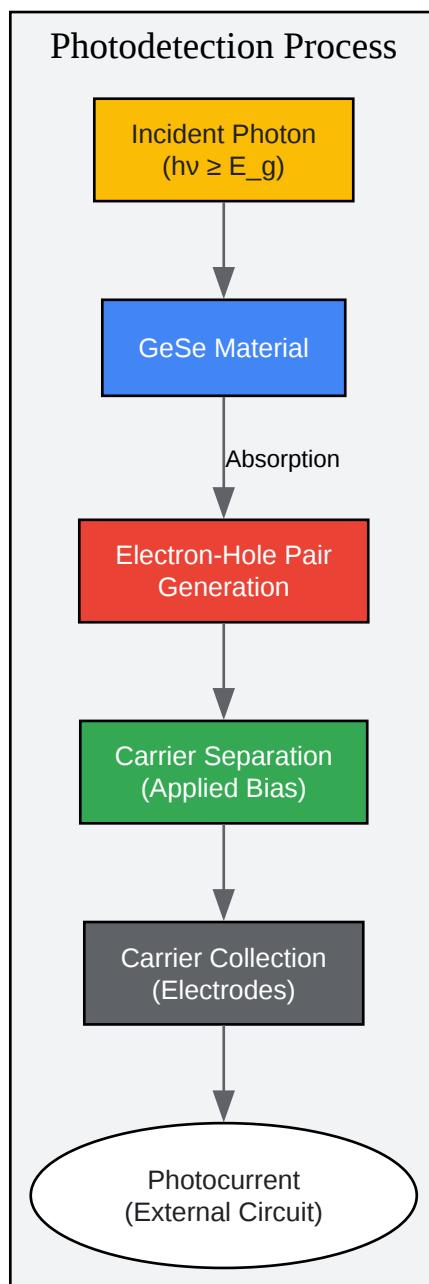
This protocol describes the fabrication of a typical metal-semiconductor-metal (MSM) photodetector on a SiO_2/Si substrate using standard photolithography and deposition techniques.

Materials and Equipment:

- GeSe flakes on SiO_2/Si substrate
- Photoresist (e.g., S1805) and developer
- Mask aligner for photolithography
- Electron beam evaporator or thermal evaporator
- Metal targets for electrodes (e.g., Cr/Au, Ti/Au)
- Acetone, Isopropanol
- Nitrogen gas gun
- Plasma ash or reactive ion etcher (optional, for cleaning)

Protocol:

- Substrate Cleaning: Clean the substrate with the synthesized GeSe flakes using acetone and isopropanol, followed by drying with a nitrogen gun.
- Photoresist Coating: Spin-coat the photoresist onto the substrate at a suitable speed (e.g., 3000 rpm for 60 seconds) to achieve the desired thickness.
- Soft Bake: Bake the photoresist-coated substrate on a hotplate (e.g., at 95°C for 90 seconds).


- Photolithography:
 - Place the substrate and a photomask with the desired electrode pattern into the mask aligner.
 - Expose the photoresist to UV light for a specified time to transfer the pattern.
- Development: Immerse the exposed substrate in the developer solution to remove the exposed photoresist, revealing the electrode pattern.
- Metal Deposition:
 - Place the patterned substrate into an electron beam or thermal evaporator.
 - Deposit a thin adhesion layer (e.g., 5 nm Cr or Ti) followed by a thicker conductive layer (e.g., 50 nm Au) to form the electrodes.
- Lift-off: Immerse the substrate in acetone to dissolve the remaining photoresist, lifting off the excess metal and leaving only the desired metal electrode pattern on the GeSe flake.
- Annealing (Optional): Anneal the device in a controlled atmosphere (e.g., Ar) to improve the contact between the metal electrodes and the GeSe flake.

Visualizations

Experimental Workflow for GeSe Photodetector Fabrication

Caption: Experimental workflow for GeSe photodetector fabrication.

Photodetection Mechanism in a GeSe Photodetector

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanorh.com [nanorh.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two-dimensional wide-bandgap GeSe 2 vertical ultraviolet photodetectors with high responsivity and ultrafast response speed - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00565D [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ir.ciomp.ac.cn [ir.ciomp.ac.cn]
- 12. pubs.aip.org [pubs.aip.org]
- 13. The synthesis of competing phase GeSe and GeSe 2 2D layered materials - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07539F [pubs.rsc.org]
- 14. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Fabricating High-Performance Germanium Selenide-Based Photodetectors: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009391#fabricating-germanium-selenide-based-photodetectors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com